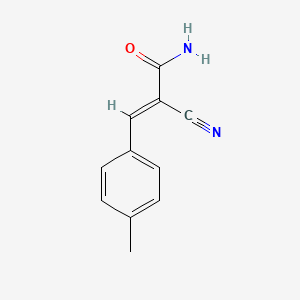

2-Cyano-3-(p-tolyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyano-3-(p-tolyl)acrylamide is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.214. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

2-Cyano-3-(p-tolyl)acrylamide serves as a building block for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to the development of new compounds with desired properties. For example, it can be utilized in the synthesis of derivatives that exhibit enhanced biological activities or improved material properties.

Research indicates that this compound and its derivatives possess significant biological activity , particularly as potential drug candidates:

- Tyrosinase Inhibition : A study found that certain derivatives of 2-cyano-3-(substituted phenyl)acrylamide exhibited potent inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders. Specifically, one derivative demonstrated comparable inhibitory activity to kojic acid, a well-known tyrosinase inhibitor, without cytotoxic effects at effective concentrations .

- Anti-infective Properties : Another study explored the anti-infective activity of 2-cyano-3-acrylamide inhibitors against intracellular pathogens such as murine norovirus and Listeria monocytogenes. The research highlighted the compound's ability to inhibit deubiquitinase enzymes, which play a crucial role in host immune responses, thereby reducing pathogen replication with minimal toxicity .

Medicinal Chemistry

The unique structural features of this compound make it a candidate for various therapeutic applications:

- Drug Development : Its potential as a lead compound for targeting metabolic diseases and aging-related pathways has been emphasized in biochemical research. Specifically, its interaction with sirtuin proteins may offer insights into novel therapeutic strategies .

- Material Science : Beyond biological applications, this compound's electronic properties make it suitable for developing new materials, such as polymers or coatings with specific functionalities.

Case Studies

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The electrophilic acrylamide double bond undergoes nucleophilic attack, forming derivatives with amines, alcohols, and other nucleophiles:

Mechanism :

-

Nucleophiles (e.g., amines) attack the β-carbon of the α,β-unsaturated system, followed by proton transfer and tautomerization to form stable adducts .

Examples :

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | TEA, TBHP, toluene, 70°C | 3-Hydroxy-2-furanyl-acrylamide | 75% | |

| Water | Microwave, 120°C | Hydrolysis to carboxylic acid | 85% |

The reaction with amines is central to synthesizing bioactive derivatives, such as anticancer agents. Steric effects from the p-tolyl group influence regioselectivity.

Tautomerism and Solvent-Dependent Reactivity

The compound exists in equilibrium between amide and iminol tautomers, governed by solvent polarity:

Key Findings :

-

Polar solvents (e.g., DMSO) stabilize the amide form via hydrogen bonding .

-

Nonpolar solvents favor the iminol tautomer, enhancing electrophilicity at the cyano group .

Spectroscopic Evidence :

-

¹H NMR : Two distinct NH₂ signals in CDCl₃ (δ 6.4 ppm for amide, δ 5.6 ppm for iminol) .

-

Fluorescence : Dual emission peaks at 420 nm and 480 nm confirm coexisting tautomers .

Oxidation Reactions

Oxidation primarily targets the acrylamide backbone:

Observed Pathways :

-

Epoxidation : Reaction with m-CPBA forms an epoxide at the double bond.

-

Cyano Group Oxidation : Conversion to a carbonyl group under strong oxidants (e.g., KMnO₄).

Industrial Relevance :

-

Continuous flow reactors optimize oxidation yields (>90%).

Role in Tandem and Multicomponent Reactions

The compound serves as a Michael acceptor in one-pot syntheses:

Example Reaction :

-

Knoevenagel Condensation : Forms α,β-unsaturated intermediate.

-

Michael Addition : Aroylacetonitrile attacks the acrylamide system.

-

Paal-Knorr Cyclization : Yields Z-selective 3-hydroxy-2-furanyl-acrylamides .

Conditions :

Yield : 65–80% for furanyl derivatives .

Hydrogen Bonding and Dimerization Effects

Solid-state dimerization via N–H···O hydrogen bonds alters reactivity:

Structural Insights :

-

X-ray Crystallography : Dimers stack via π-π interactions (distance: 3.5 Å) .

-

Impact on Reactivity : Dimerization reduces solubility in apolar solvents, slowing nucleophilic additions .

Thermal Stability :

Photochemical Behavior

While not directly studied for this compound, analogous acrylamides exhibit:

Propriétés

IUPAC Name |

(E)-2-cyano-3-(4-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKITYBHTVPXXMR-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.